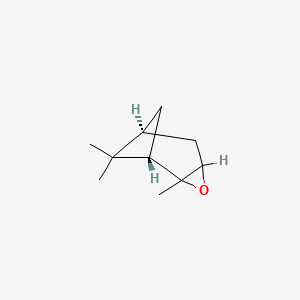

alpha-Pinene-oxide

描述

Significance as a Bicyclic Monoterpene Epoxide in Organic Chemistry

The importance of alpha-pinene (B124742) oxide in organic chemistry stems from its nature as a bicyclic monoterpene epoxide. This classification highlights two key aspects of its structure: the presence of a two-ring system (bicyclic) and a three-membered ring containing an oxygen atom (epoxide), all built upon a ten-carbon monoterpene skeleton. The inherent strain within the bicyclic framework and the epoxide ring makes alpha-pinene oxide a highly reactive molecule, susceptible to various ring-opening reactions. This reactivity is a cornerstone of its utility, allowing chemists to transform it into a diverse range of valuable products.

The isomerization of alpha-pinene oxide is a particularly important reaction that can be catalyzed by various solid acid or base catalysts. nih.gov Depending on the reaction conditions and the catalyst used, the epoxide ring can be opened to yield different arrangements of atoms, leading to the formation of commercially significant compounds like campholenic aldehyde, a precursor for sandalwood-like fragrances, and trans-carveol, another valuable fragrance and flavor compound. chemicalbook.comd-nb.info

Overview of Research Trajectories for Alpha-Pinene Oxide

Research concerning alpha-pinene oxide has followed several key trajectories, primarily driven by its potential applications in various industries. A significant area of investigation has been its use as a precursor in the fragrance and flavor industry. chemimpex.com Studies have focused on developing selective and efficient methods for its isomerization to produce high-value aroma chemicals. diva-portal.org

Another major research avenue explores its role as a chiral building block in asymmetric synthesis. The inherent chirality of alpha-pinene, which can be transferred to the epoxide, makes alpha-pinene oxide a valuable starting material for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules. chemimpex.com

Furthermore, research has delved into the catalytic transformation of alpha-pinene oxide. This includes the development of novel heterogeneous catalysts, such as zeolites and metal-organic frameworks, to improve the selectivity and yield of desired products while promoting environmentally friendly processes. diva-portal.org Investigations into its atmospheric chemistry have also been undertaken to understand its role in the formation of secondary organic aerosols. oberlin.edu

Historical Context of Alpha-Pinene Oxide Studies

The study of alpha-pinene oxide is intrinsically linked to the broader history of terpene chemistry. Early research focused on the isolation and characterization of alpha-pinene from natural sources like turpentine. The subsequent oxidation of alpha-pinene to form its epoxide was a logical step in exploring the reactivity of this abundant natural product.

Industrially, the preparation of alpha-pinene oxide has been accomplished using percarboxylic acids or through air oxidation processes. chemicalbook.com A significant milestone in its application was the discovery of its rearrangement to campholenic aldehyde, a key intermediate in the production of certain sandalwood fragrances. chemicalbook.com This discovery spurred further research into the catalytic isomerization of alpha-pinene oxide, leading to the development of various methods to control the reaction's outcome. Over the years, the focus has shifted towards more sustainable and selective catalytic systems for its synthesis and subsequent transformations. rsc.org

Physicochemical Properties of Alpha-Pinene Oxide

| Property | Value |

| Molecular Formula | C10H16O hmdb.ca |

| Molecular Weight | 152.23 g/mol |

| Appearance | Colorless, oily liquid lgcstandards.com |

| Odor | Strong, characteristic ontosight.ailgcstandards.com |

| Density | 0.964 g/mL at 25 °C chemicalbook.com |

| Boiling Point | 102-103 °C at 50 mmHg chemicalbook.com |

| Flash Point | 66 °C |

| Refractive Index | 1.469 at 20 °C chemicalbook.com |

Key Chemical Transformations of Alpha-Pinene Oxide

| Reaction | Product(s) | Significance |

| Isomerization | Campholenic aldehyde, trans-carveol, pinocarveol (B1213195), fencholenic aldehyde chemicalbook.comd-nb.infoorgsyn.org | Production of fragrances, flavors, and other fine chemicals. |

| Hydrolysis | Pinanediol, Sobrerol rsc.org | Formation of diols with potential applications. |

| Reduction | Pinanols | Synthesis of saturated bicyclic alcohols. |

| Ring-opening with nucleophiles | Various functionalized pinane (B1207555) derivatives | Access to a wide range of chemical structures for further synthesis. |

Structure

3D Structure

属性

IUPAC Name |

(1S,6S)-2,7,7-trimethyl-3-oxatricyclo[4.1.1.02,4]octane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)6-4-7(9)10(3)8(5-6)11-10/h6-8H,4-5H2,1-3H3/t6-,7-,8?,10?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFUSWIGRKFAHK-KEMUHUQJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C3(C(C2)O3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2C[C@@H]1C3(C(C2)O3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331444 | |

| Record name | alpha-Pinene-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72936-74-4 | |

| Record name | alpha-Pinene-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Transformation

Direct Epoxidation of Alpha-Pinene (B124742) to Alpha-Pinene Oxide

Direct epoxidation of α-pinene is a widely studied reaction due to the industrial importance of α-pinene oxide as a key intermediate in the fragrance and flavor industries. csmcri.res.in The reaction involves an oxidizing agent, which provides the oxygen atom for the epoxide ring, and a catalyst, which facilitates the transfer of the oxygen atom to the double bond of α-pinene.

Catalytic systems for α-pinene epoxidation can be broadly classified as homogeneous or heterogeneous. The choice between these systems often involves a trade-off between activity, selectivity, and catalyst recyclability. sibran.ru

Homogeneous catalysts are soluble in the reaction medium, which often leads to high catalytic activity due to the excellent accessibility of the catalytic sites. Various metal complexes have been investigated as homogeneous catalysts for α-pinene epoxidation. For instance, rhenium-based catalysts, such as methyltrioxorhenium (MTO), have demonstrated high efficiency in epoxidation reactions when used with hydrogen peroxide. sibran.ru The reactivity of MTO can be enhanced by the addition of nitrogen-containing ligands. sibran.ru Manganese sulfate (B86663), in combination with salicylic (B10762653) acid and sodium bicarbonate in an aqueous acetonitrile (B52724) solution, has also been used for the epoxidation of α-pinene. mdpi.com

Another example is a water-soluble monocopper(II) complex which, under micellar conditions with tert-butyl hydroperoxide as the oxidant, achieved high substrate conversion (87%). rsc.org However, the main products were tert-butylperoxy-2-pinene and verbenone (B1202108), with α-pinene oxide being a minor product. rsc.org Tungsten-based polyoxometalates can also act as highly effective homogeneous catalysts. researchgate.netnih.gov

A study utilizing a catalytic system of Na₂WO₄, PhP(O)(OH)₂, and [Me(n-C₈H₁₇)₃N]HSO₄ with hydrogen peroxide under weakly acidic, organic solvent-free conditions reported a 91% conversion of α-pinene with 95% selectivity to α-pinene oxide. thieme-connect.com

Table 1: Performance of Selected Homogeneous Catalysts in Alpha-Pinene Epoxidation

| Catalyst System | Oxidant | Solvent | Conversion (%) | Selectivity to α-Pinene Oxide (%) | Reference |

|---|---|---|---|---|---|

| Manganese sulfate/Salicylic acid/NaHCO₃ | 35-38% H₂O₂ | Acetonitrile/Water | - | - | mdpi.com |

| Monocopper(II) complex | tert-butyl hydroperoxide (TBHP) | Water (micellar) | 87 | Low (main products are others) | rsc.org |

| Na₂WO₄/PhP(O)(OH)₂/[Me(n-C₈H₁₇)₃N]HSO₄ | H₂O₂ | Solvent-free | 91 | 95 | thieme-connect.com |

| Tungsten-based polyoxometalates | H₂O₂ | Solvent-free | ~100 | ~100 | nih.govresearchgate.netrsc.org |

Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation from the product mixture and allows for easier recycling. sibran.ru This is a significant advantage in industrial processes.

####### 2.1.1.2.1. Metal-Oxide-Based Catalysts (e.g., Titanium-Silicate Catalysts, Tungsten-Based Polyoxometalates)

Titanium-Silicate Catalysts:

Titanium-silicate catalysts, particularly TS-1 and Ti-SBA-15, are widely studied for oxidation reactions. mdpi.commdpi.com The catalytic activity of these materials is attributed to the tetrahedrally coordinated titanium atoms within the silicate (B1173343) framework. acs.org

In the oxidation of α-pinene using TS-1 and oxygen as the oxidant, a conversion of 34 mol% was achieved with selectivities of 29 mol% to α-pinene oxide, 15 mol% to verbenol (B1206271), and 12 mol% to verbenone under optimized conditions (85 °C, 6 hours, 1 wt% catalyst). mdpi.com Studies on Ti-SBA-15 for α-pinene oxidation with oxygen showed that as the catalyst amount increased, the selectivity to α-pinene oxide decreased. mdpi.com For instance, with a standard Ti-SBA-15 catalyst, increasing the amount from 0.025 wt% to 1.5 wt% decreased the α-pinene oxide selectivity from 32 mol% to 12 mol%. mdpi.com

The epoxidation of α-pinene with hydrogen peroxide over Ti-MCM-41 has also been reported, although it primarily yields other oxidation products like verbenones. rsc.org

Tungsten-Based Polyoxometalates:

Tungsten-based polyoxometalates are effective catalysts for epoxidation with hydrogen peroxide. researchgate.netnih.govrsc.org They can be used in a solvent-free system, which is environmentally advantageous. rsc.org A study reported a nearly 100% selective epoxidation of α-pinene to its oxide within 20 minutes at 50°C in a solvent-free system using a tungsten-based polyoxometalate catalyst. nih.govresearchgate.netrsc.org The reaction is first-order with respect to α-pinene and the catalyst, and has a fractional order of approximately 0.5 for hydrogen peroxide. nih.govresearchgate.net The activation energy for this epoxidation was determined to be around 35 kJ mol⁻¹. nih.govresearchgate.netrsc.org The main products obtained from the oxidation of α-pinene with H₂O₂ catalyzed by these polyoxometalates include α-pinene oxide, pinanediol, campholenic aldehyde, sobrerol, verbenol, and verbenone. researchgate.netrsc.orgcolab.ws

Table 2: Performance of Metal-Oxide-Based Catalysts in Alpha-Pinene Epoxidation

| Catalyst | Oxidant | Temperature (°C) | Conversion (%) | Selectivity to α-Pinene Oxide (%) | Reference |

|---|---|---|---|---|---|

| TS-1 (5.42 wt% Ti) | O₂ | 85 | 34 | 29 | mdpi.com |

| Ti-SBA-15 (standard) | O₂ | 120 | 18 | ~20-32 | mdpi.com |

| Tungsten-based polyoxometalate | H₂O₂ | 50 | ~100 | ~100 | nih.govresearchgate.netrsc.org |

####### 2.1.1.2.2. Supported Catalysts and Their Architectures

Immobilizing active catalytic species onto solid supports is a common strategy to create robust and recyclable heterogeneous catalysts. Various materials have been used as supports for α-pinene epoxidation catalysts.

A nanoscaled copper(II) metal-organic framework (MOF) has been shown to be an efficient catalyst for the epoxidation of α-pinene using oxygen in acetonitrile. rsc.org Similarly, a rapidly synthesized Co-MOF demonstrated excellent catalytic activity, achieving over 95% conversion of α-pinene and a 95.7% yield of the epoxide with air as the oxidant. rsc.orgrsc.org This catalyst was also recyclable up to five times without a significant loss in activity. rsc.org

Carbon-supported nickel catalysts have been tested for the solvent-free oxidation of α-pinene. mdpi.com A catalyst with 1 wt% Ni prepared via a hydrothermal method showed a 34 mol% conversion of α-pinene with a 34 mol% selectivity to the epoxide. mdpi.com

Zeolite Y-based catalysts exchanged with cobalt(II) cations have been used for the epoxidation of α-pinene with molecular oxygen. researchgate.net A NaCsCoY20 catalyst yielded 47% α-pinene conversion and 61% epoxide selectivity at 373K and 80 psi pressure in N,N-dimethylformamide. researchgate.net

Ammonium phosphotungstate immobilized on imidazolized activated carbon has been developed as a durable catalyst for the selective epoxidation-hydration of α-pinene with hydrogen peroxide to produce sobrerol, where α-pinene oxide is an intermediate. nih.gov

Table 3: Performance of Supported Catalysts in Alpha-Pinene Epoxidation

| Catalyst | Oxidant | Solvent | Conversion (%) | Selectivity/Yield of α-Pinene Oxide (%) | Reference |

|---|---|---|---|---|---|

| Co-MOF-150-2 | Air | DMF | 99.5 | 95.7 (Yield) | rsc.orgrsc.org |

| Carbon-supported Ni (1 wt%) | O₂ | Solvent-free | 34 | 34 (Selectivity) | mdpi.com |

| NaCsCoY20 (Zeolite) | O₂ | DMF | 47 | 61 (Selectivity) | researchgate.net |

The choice of oxidant is crucial for the efficiency and environmental impact of the epoxidation process. Hydrogen peroxide (H₂O₂) is considered a green oxidant because its only byproduct is water. researchgate.netgoogle.com It is commonly used in combination with various catalysts, such as those based on tungsten, titanium, and rhenium. sibran.ruresearchgate.netmdpi.com

In tungsten-catalyzed systems, H₂O₂ is activated to form peroxo species that are the active oxidizing agents. nih.gov The concentration of H₂O₂ can influence the reaction rate and product distribution. nih.govresearchgate.net For instance, in a tungsten-based polyoxometalate system, a fractional reaction order of ~0.5 for H₂O₂ concentration was observed. nih.govresearchgate.net Using a higher molar ratio of α-pinene to H₂O₂ (e.g., 5:1) can lead to nearly 100% selectivity to α-pinene oxide by ensuring the rapid consumption of the oxidant before side reactions occur. nih.govrsc.org

Other oxidants used for α-pinene epoxidation include molecular oxygen (or air) and organic hydroperoxides like tert-butyl hydroperoxide (TBHP). rsc.orgrsc.orgresearchgate.net While oxygen is an inexpensive and environmentally benign oxidant, reactions using it often require more forcing conditions or specific catalyst systems to achieve high selectivity for the epoxide. nih.gov TBHP has been used with copper-based catalysts, but can lead to different product distributions compared to H₂O₂. rsc.org

Heterogeneous Catalysts for Alpha-Pinene Epoxidation

Metal-Oxide-Based Catalysts (e.g., Titanium-Silicate Catalysts, Tungsten-Based Polyoxometalates)

Process Optimization for Alpha-Pinene Oxide Synthesis

The synthesis of α-pinene oxide from α-pinene is a significant transformation, yielding a valuable intermediate for the fragrance, flavor, and pharmaceutical industries. Optimizing the process parameters is crucial for maximizing yield and selectivity while minimizing side reactions and environmental impact. Key factors that are manipulated to enhance the efficiency of this epoxidation reaction include the choice of solvent, the control of temperature and reaction time, and the concentration and loading of the catalyst.

The solvent plays a critical role in the epoxidation of α-pinene, influencing reaction rates, selectivity, and the stability of the resulting epoxide. The choice of solvent can range from polar to non-polar and protic to aprotic, with each type imparting different effects on the reaction system. d-nb.info

Research indicates that solvent polarity and basicity can significantly affect product distribution. d-nb.infomdpi.com In the epoxidation of α-pinene using hydrogen peroxide (H₂O₂) and a tungsten-based catalyst, the conversion of α-pinene was observed to decrease in the following order of solvents: 1,2-dichloroethane (B1671644) > toluene (B28343) > p-cymene (B1678584) > acetonitrile. nih.gov 1,2-dichloroethane provided the highest α-pinene conversion (58%) and a 55% yield of α-pinene oxide. nih.gov The use of acetonitrile as a solvent can be significant; in some systems, its presence is crucial for achieving high conversion of α-pinene. nih.gov For instance, in a tandem epoxidation-hydration reaction, α-pinene conversion reached 90.6% in acetonitrile at 40°C. nih.gov In contrast, solvents with low polarity like dichloromethane (B109758) or ethyl acetate (B1210297) can result in poor catalytic performance. nih.gov

Interestingly, performing the reaction in a solvent-free system, where α-pinene itself acts as the solvent, can be highly effective. nih.govrsc.org This approach can enhance the reaction rate and lead to nearly 100% selectivity to α-pinene oxide within a short reaction time. nih.govrsc.org When α-pinene was used in a higher molar ratio relative to the oxidant, the yield of α-pinene oxide reached as high as 93%. nih.gov

Table 1: Effect of Different Solvents on α-Pinene Epoxidation This table summarizes the influence of various solvents on the conversion of α-pinene and the yield of α-pinene oxide under specific reaction conditions.

| Solvent | α-Pinene Conversion (%) | α-Pinene Oxide Yield (%) | Other Major Products | Reference |

| 1,2-Dichloroethane | 58 | 55 | Verbenol (3%) | nih.gov |

| Toluene | 40 | 38 | Verbenol (2%) | nih.gov |

| p-Cymene | 24 | Not specified | Not specified | nih.gov |

| Acetonitrile | 12 | Not specified | Not specified | nih.gov |

| Solvent-Free | Not specified | 93 | Negligible side products | nih.gov |

| Acetonitrile* | 90.6 | Not specified | Sobrerol (40.5%) | nih.gov |

*Reaction conditions differ from other entries; this was a tandem epoxidation-hydration reaction.

Temperature and reaction time are interconnected parameters that must be carefully controlled to optimize the synthesis of α-pinene oxide. Generally, increasing the reaction temperature accelerates the rate of α-pinene conversion. nih.govrsc.org However, excessively high temperatures can promote undesirable side reactions, such as hydrolytic decomposition and rearrangement of the α-pinene oxide product into compounds like campholenic aldehyde and sobrerol. nih.govrsc.org

Studies have shown that the ideal temperature range often lies between 40°C and 85°C. mdpi.comgoogle.com For example, in one study, α-pinene conversion rates increased with temperatures from 30°C to 70°C. nih.govrsc.org However, at 70°C, a decrease in the α-pinene oxide yield was noted after 60 minutes of reaction time due to the formation of byproducts. nih.govrsc.org At temperatures below 50°C, the process was highly selective towards α-pinene oxide with minimal side product formation. rsc.org Another study identified 85°C as the optimal temperature for achieving the highest selectivity for α-pinene oxide (29 mol%), as higher temperatures (95-100°C) led to a sharp decrease in selectivity due to isomerization. mdpi.com

The reaction time must be optimized to capture the maximum yield of α-pinene oxide before it is consumed in subsequent reactions. In a rapid, solvent-free process, a reaction time of just 20 minutes at 50°C was sufficient to achieve nearly 100% selectivity. nih.govrsc.org In other systems, longer reaction times may be necessary. For instance, using a TS-1 catalyst, a reaction time of 6 hours at 85°C was found to be most advantageous. mdpi.com

Table 2: Influence of Temperature on α-Pinene Oxidation This table illustrates the effect of varying temperatures on α-pinene conversion and selectivity towards α-pinene oxide.

| Catalyst System | Temperature (°C) | Reaction Time | α-Pinene Conversion (mol%) | α-Pinene Oxide Selectivity (mol%) | Reference |

| TS-1_2 | 75 | 6 h | Not specified | 23 | mdpi.com |

| TS-1_2 | 85 | 6 h | 34 | 29 | mdpi.com |

| TS-1_2 | 100 | 6 h | 49 | 1 | mdpi.com |

| Ti-SBA-15 | 80 | 1 h | 3 | 5 | mdpi.com |

| Ti-SBA-15 | 120 | 1 h | 18 | 25 | mdpi.com |

| Ti-SBA-15 | 130 | 1 h | 13 | 19 | mdpi.com |

| Tungsten-based | 50 | 20 min | Not specified | ~100 | nih.govrsc.org |

| Tungsten-based | 70 | >60 min | Increased | Reduced | nih.govrsc.org |

The concentration and loading of the catalyst are pivotal in dictating the efficiency and selectivity of α-pinene epoxidation. An optimal catalyst concentration can significantly enhance the reaction rate, while excessive amounts may lead to unwanted side reactions or decomposition of the oxidant, such as hydrogen peroxide. nih.gov

In a study using a tungsten-based catalyst, a lower catalyst concentration (≤0.016 M) was preferred, as higher metal loading was known to cause H₂O₂ decomposition. nih.gov The optimal process conditions for achieving nearly 100% selectivity involved an α-pinene/H₂O₂/catalyst molar ratio of 5:1:0.01. nih.govrsc.org

The amount of catalyst loaded into the reaction mixture also has a profound effect. For carbon-supported nickel catalysts, a loading of 0.5 wt% yielded the highest selectivity for α-pinene oxide (30-37 mol%). mdpi.com Increasing the catalyst content beyond this optimal level did not improve, and in some cases, decreased the conversion and selectivity. mdpi.com Similarly, when using a TS-1 catalyst, a content of 1 wt% in the reaction mixture was determined to be the most advantageous. mdpi.com For a standard Ti-SBA-15 catalyst, research showed that as the catalyst amount increased from 0.025 wt% to 1.5 wt%, the selectivity towards α-pinene oxide decreased from 32 mol% to 12 mol%. nih.gov

Table 3: Effect of Catalyst Loading on α-Pinene Oxidation This table shows how different catalyst loadings affect the conversion and selectivity of the α-pinene epoxidation reaction.

| Catalyst System | Catalyst Loading (wt%) | α-Pinene Conversion (mol%) | α-Pinene Oxide Selectivity (mol%) | Reference |

| Carbon-Supported Ni (hydrothermal) | 0.5 | Not specified | 30 | mdpi.com |

| Carbon-Supported Ni (impregnation) | 0.5 | Not specified | 37 | mdpi.com |

| Carbon-Supported Ni (impregnation) | 5.0 | 32 | Decreased | mdpi.com |

| TS-1_2 | 1.0 | 34 | 29 | mdpi.com |

| Ti-SBA-15 | 0.025 | Not specified | 32 | nih.gov |

| Ti-SBA-15 | 1.5 | Not specified | 12 | nih.gov |

Temperature and Reaction Time Influence

Chemoenzymatic and Biocatalytic Routes to Alpha-Pinene Oxide

Chemoenzymatic and biocatalytic methods represent a green and sustainable approach to synthesizing α-pinene oxide. These routes leverage the high selectivity of enzymes, such as lipases and monooxygenases, to perform the epoxidation under mild conditions, often at moderate temperatures and atmospheric pressure. rsc.orgacs.org

One prominent chemoenzymatic strategy involves the use of lipases, which catalyze the formation of a peracid from an acid and an oxidant like hydrogen peroxide. The peracid then acts as the chemical oxidant to epoxidize the double bond in α-pinene. acs.org This method has been shown to be highly efficient. For example, using freeze-dried mycelium of the fungus Cladosporium cladosporioides 01 as a biocatalyst, which contains lipases, α-pinene was oxidized to α-pinene oxide with 78% efficiency within 3 hours. acs.org This process is noted for its high stability, with the biocatalyst showing no decrease in activity after eight cycles. acs.org

Another important class of enzymes is the cytochrome P450 monooxygenases. These enzymes can insert an oxygen atom directly into the α-pinene molecule. rsc.orguniovi.es For instance, a P450-BM3 whole-cell biocatalyst has been used for the oxyfunctionalization of α-pinene to produce α-pinene oxide, along with other oxygenated products like verbenol and myrtenol. uniovi.es In some cases, the enzymatic reaction is part of a one-pot synthesis to produce downstream products; for example, P450-BM3 has been used to convert (-)-α-pinene into trans-sobrerol (B1195627) via the in-situ formation of the corresponding epoxide. rsc.org These biocatalytic systems often require cofactor regeneration, which can be achieved within the whole-cell system, making the process more economically viable. uniovi.es

Chemical Reactions and Transformation Pathways of Alpha Pinene Oxide

Isomerization Reactions of Alpha-Pinene (B124742) Oxide

The isomerization of alpha-pinene oxide is a complex process that can lead to the formation of over 200 different products, particularly at elevated temperatures. scispace.com The reaction pathways are highly sensitive to the catalytic system and solvent properties, allowing for selective synthesis of desired compounds.

Acid-Catalyzed Isomerization Pathways

Acid catalysis plays a pivotal role in directing the isomerization of alpha-pinene oxide toward specific, commercially valuable products. The interaction of the epoxide with acid sites initiates a cascade of rearrangements, leading to various molecular structures.

The Lewis acid-catalyzed isomerization of alpha-pinene oxide is a primary route to producing campholenic aldehyde, a significant intermediate in the fragrance industry. ua.ptresearchgate.net Achieving high yields of campholenic aldehyde (above 90%) can be challenging due to the high reactivity of the epoxide. ua.pt The formation of campholenic aldehyde is favored in the presence of Lewis acids. scispace.com For instance, zinc bromide and p-toluenesulfonic acid are known to catalyze the formation of campholenic aldehyde from alpha-pinene oxide. cdnsciencepub.com Studies have shown that using certain catalysts, such as Ti-MCM-22 in toluene (B28343), can lead to a total conversion of alpha-pinene oxide with a high selectivity for campholenic aldehyde. scispace.com Similarly, indenyl-molybdenum(II)-bipyridine complexes in ionic liquid solvents have demonstrated excellent yields of up to 95% under mild conditions. ua.pt The reaction can also be promoted by mixed-ring analogues of molybdenocene, achieving yields as high as 87% in 1,2-dichloroethane (B1671644) and 98% upon catalyst recycling in an ionic liquid. scispace.comresearchgate.net The use of nonpolar solvents generally favors the formation of campholenic aldehyde. d-nb.infochemicalpapers.com

The isomerization of alpha-pinene oxide can also yield a variety of alcohols, with trans-carveol being a particularly valuable product used in flavors and fragrances. d-nb.info The formation of trans-carveol is often promoted by basic solvents. d-nb.info For example, using strongly basic polar solvents like dimethyl sulfoxide (B87167) can lead to trans-carveol being the main product. chemicalpapers.com High selectivity for trans-carveol (up to 93%) has been observed with heteropoly acid H₃PW₁₂O₄₀ in N,N-dimethylformamide. rsc.org Task-specific ionic liquids have also been employed to achieve 74% selectivity for trans-carveol with 99% conversion of alpha-pinene oxide. rsc.org

Other alcohols that can be formed include pinocarveol (B1213195) and sobrerol. Pinocarveol can be produced through the acid-catalyzed opening of the epoxide ring. cdnsciencepub.com It has been synthesized from alpha-pinene oxide using various reagents, including lithium diethylamide, which provides a high yield. orgsyn.org Sobrerol formation occurs through the hydrolytic decomposition of alpha-pinene oxide in the presence of water. rsc.orggoogle.com The hydration of alpha-pinene oxide, particularly under neutral to mildly alkaline conditions, can produce a mixture containing sobrerol, carveol (B46549), and campholenic aldehyde. google.com In some cases, trans-sobrerol (B1195627) can be obtained in significant yields. liverpool.ac.uk

The selectivity of alpha-pinene oxide isomerization is strongly influenced by the nature of the acid catalyst, specifically the type and strength of its acid sites (Brønsted vs. Lewis). Lewis acid sites are generally considered beneficial for the formation of bicyclic compounds like camphene (B42988) from alpha-pinene, while Brønsted acid sites are thought to favor the formation of monocyclic products. conicet.gov.ariyte.edu.tr

In the context of alpha-pinene oxide isomerization:

Lewis acids are known to favor the formation of campholenic aldehyde . scispace.com

Brønsted acidity is often associated with the production of trans-carveol , particularly in polar basic media. rsc.org Catalysts with a higher Brønsted to Lewis acid site ratio (BAS/LAS) have been shown to favor the formation of campholenic aldehyde, while a lower ratio promoted trans-carveol production. acs.org

The choice of solvent has a profound effect on the reaction pathways and product distribution in the isomerization of alpha-pinene oxide. liverpool.ac.uk Solvent polarity and basicity are key factors that can be manipulated to steer the reaction toward a desired product. scilit.com

Nonpolar solvents , such as cyclohexane (B81311) and toluene, generally favor the formation of campholenic aldehyde . d-nb.infochemicalpapers.comscilit.com In nonpolar media, catalysts like MoO₃-modified zeolite BETA can achieve high conversion of alpha-pinene oxide with campholenic aldehyde as the major product. mdpi.com

Polar and basic solvents , like N,N-dimethylacetamide and dimethyl sulfoxide, tend to promote the formation of trans-carveol . d-nb.infochemicalpapers.comscilit.com An increase in solvent basicity has been shown to increase the selectivity for trans-carveol while decreasing the selectivity for campholenic aldehyde. mdpi.com The combination of high basicity and high polarity can also increase the reaction rate. mdpi.com

Polar aprotic solvents have shown a positive effect on the reaction, with basic solvents in this category leading to high selectivity for trans-carveol. mdpi.com

Polar protic solvents can be disadvantageous as they may react with the substrate. mdpi.com

The effect of the solvent on selectivity is a well-documented phenomenon. For example, with the heteropoly acid H₃PW₁₂O₄₀, nonpolar, nonbasic solvents favor campholenic aldehyde, while polar, basic solvents favor trans-carveol. scilit.com In some cases, a solvent can influence the formation of multiple products; for instance, in 1,4-dioxane (B91453) (a nonpolar, basic solvent), both campholenic aldehyde and trans-carveol can be formed in comparable amounts. scilit.com

Table 3.1: Effect of Solvent on Product Selectivity in Alpha-Pinene Oxide Isomerization

Influence of Catalyst Acidity and Type (Brønsted vs. Lewis Acid Sites)

Mechanistic Studies of Isomerization

Mechanistic studies of alpha-pinene oxide isomerization reveal a complex interplay of carbocationic intermediates. The reaction is typically initiated by the protonation of the epoxide oxygen by an acid catalyst, leading to the opening of the epoxide ring and the formation of a tertiary carbocation. liverpool.ac.uk This initial carbocation can then undergo a series of rearrangements, including 1,2-hydride shifts and ring-opening or ring-contraction steps, to form the various products.

The pathway to campholenic aldehyde is believed to proceed through a rearrangement involving the cleavage of the C-2–C-3 bond in a carbocationic intermediate, followed by deprotonation. liverpool.ac.uk

The formation of trans-carveol and other allylic alcohols likely involves the abstraction of a proton from one of the methyl groups of the gem-dimethyl bridge, leading to the formation of an exocyclic double bond.

The solvent plays a crucial role in stabilizing the carbocationic intermediates and influencing the transition states of the different reaction pathways. Polar solvents can stabilize charged intermediates, potentially favoring pathways that involve more charge separation. Basic solvents can act as proton acceptors, influencing the deprotonation steps and thus the final product distribution. mdpi.com

Kinetic modeling has been employed to understand the complex reaction network, which includes both parallel and consecutive reaction routes. d-nb.info Thermodynamic analysis has indicated that the product selectivity is often determined by kinetic control rather than thermodynamic equilibrium. d-nb.info

Table 3.2: Chemical Compounds Mentioned

Role of Carbocation Intermediates

Hydrolysis and Ring-Opening Reactions

Under aqueous conditions, alpha-pinene oxide undergoes hydrolysis and ring-opening reactions to yield diols and other rearranged products. rsc.org In the presence of water and an acid catalyst, alpha-pinene oxide can be hydrolyzed to form pinanediol and sobrerol. nih.govrsc.org The hydrolysis can proceed even in neutral aqueous solutions, where water can act as a general acid catalyst. oberlin.edu

The reaction mechanism involves the opening of the epoxide ring, leading to the formation of carbocation intermediates that can then be attacked by water. oberlin.edu The product distribution from these reactions can be explained by various rearrangements of the initial carbocation, driven by the relief of ring strain. oberlin.eduacs.orgnih.gov Studies have shown that in aqueous solutions, products such as trans-sobrerol, campholenic aldehyde, and trans- and cis-carveol are formed. oberlin.edu Interestingly, long-lived organosulfate or organonitrate species are generally not observed in these aqueous phase reactions. oberlin.eduoberlin.edu

The hydration of alpha-pinene oxide can be performed under neutral or weakly alkaline conditions to produce sobrerol. google.com This process can also yield campholenic aldehyde and carveol as byproducts. google.com

Derivatization and Functionalization Strategies

The reactivity of the epoxide ring in alpha-pinene oxide allows for various derivatization and functionalization strategies to synthesize a wide array of valuable chemicals. The isomerization of alpha-pinene oxide is a key strategy, and the choice of catalyst and solvent can direct the reaction towards specific products. scilit.com

For instance, the use of phosphotungstic acid as a catalyst allows for the selective synthesis of campholenic aldehyde, trans-carveol, trans-sobrerol, or pinol (B1619403) simply by changing the solvent. scilit.com Similarly, iron-modified zeolites and mesoporous materials have been employed for the selective synthesis of campholenic aldehyde, a valuable intermediate for sandalwood-like fragrances. researchgate.net The use of ionic liquids as catalysts has also been explored for the selective isomerization of alpha-pinene oxide to trans-carveol.

Furthermore, functionalized carbon materials, such as those with sulfonic acid or phosphonate (B1237965) groups, have been developed as solid acid catalysts for the conversion of alpha-pinene oxide to trans-carveol. acs.orgrsc.org These strategies highlight the potential to tailor the reactivity of alpha-pinene oxide to produce specific, high-value chemicals.

Oxidation Reactions of Alpha-Pinene Oxide Derivatives

While alpha-pinene oxide itself is a product of the oxidation of alpha-pinene, its derivatives can undergo further oxidation reactions. For example, the allylic oxidation of alpha-pinene can lead to verbenol (B1206271), which can be further oxidized to verbenone (B1202108). rsc.org Although not a direct oxidation of an alpha-pinene oxide derivative, this illustrates the subsequent oxidative transformations that can occur on the pinane (B1207555) skeleton.

The oxidation of α-pinene itself can yield a mixture of products including α-pinene oxide, verbenol, and verbenone, with the product distribution being dependent on the catalyst and reaction conditions. mdpi.com For example, using Ti-MCM-41 heterogeneous catalysts with hydrogen peroxide as the oxidant has been shown to produce verbenol, verbenone, and campholenic aldehyde. mdpi.com Copper-catalyzed oxidation of α-pinene in water under micellar conditions can lead to tert-butylperoxy-2-pinene, verbenone, and pinene oxide. rsc.org

Further research into the direct oxidation of alpha-pinene oxide derivatives could open up new pathways to novel oxygenated pinane compounds with potentially interesting biological activities and applications.

Catalysis in Alpha Pinene Oxide Transformations

Heterogeneous Catalytic Systems

Heterogeneous catalysts are widely investigated for alpha-pinene (B124742) oxide transformations due to their ease of separation from the reaction mixture, potential for regeneration, and contribution to more environmentally friendly processes. ncl.ac.uk

Zeolite-Based Catalysts (e.g., ZSM-5, Beta Zeolites)

Zeolites, with their well-defined pore structures and tunable acidity, are effective catalysts for the isomerization of alpha-pinene oxide. rsc.org The type of zeolite, its acidity (both Brønsted and Lewis sites), and textural properties play a crucial role in determining product selectivity. rsc.orgbrandeis.edu

ZSM-5: ZSM-5 based micro-mesoporous materials have been evaluated for alpha-pinene oxide isomerization. brandeis.edu X-ray amorphous micro-mesoporous aluminosilicates and mesoporous molecular sieves like AlSi-SBA-15 have shown high selectivity towards trans-carveol (around 40-43%) at complete conversion. brandeis.edu The accessibility of acid sites and the catalyst's acidity are key factors influencing the yield of trans-carveol. brandeis.edu ZSM-5 based catalysts with micro-mesoporosity and low concentrations of Brønsted and Lewis acids have been found to favor the formation of trans-carveol. researchgate.net

Beta Zeolites: Beta zeolites, both in their protonated (H-Beta) and metal-modified forms, have been extensively studied. researchgate.netacs.org Hierarchical beta zeolites, characterized by well-developed mesoporosity, have demonstrated high yields of trans-carveol (up to 42%). acs.org The ratio of Brønsted to Lewis acid sites (BAS/LAS) is a significant factor; a lower ratio tends to favor trans-carveol formation, while a higher ratio promotes the production of campholenic aldehyde. acs.org Iron-modified Beta zeolites (Fe-Beta) have achieved a 43% selectivity to trans-carveol with 100% conversion of alpha-pinene oxide in a polar basic solvent. researchgate.net Molybdenum-modified zeolite BETA has also been investigated, with product selectivity being highly dependent on the solvent used. mdpi.com Nonpolar solvents favor the formation of campholenic aldehyde, while higher solvent basicity leads to the preferential formation of trans-carveol. mdpi.com

| Catalyst | Product(s) | Selectivity (%) | Conversion (%) | Reference |

| ZSM-5 based micro-mesoporous aluminosilicates | trans-Carveol | 40-43 | 100 | brandeis.edu |

| Hierarchical Beta Zeolites | trans-Carveol | 42 | - | acs.org |

| Fe-Beta-300 | trans-Carveol | 43 | 100 | doria.fi |

| MoO3-modified Zeolite BETA | Campholenic aldehyde / trans-Carveol | Varies with solvent | >95 (in nonpolar solvents) | mdpi.com |

| MCM-22 | Campholenic aldehyde | 83 | 100 | rsc.org |

Mesoporous Materials (e.g., MCM-41, SBA-15)

Mesoporous silica (B1680970) materials, such as MCM-41 and SBA-15, with their high surface areas and large, uniform pores, serve as excellent supports for active catalytic species in the transformation of alpha-pinene oxide. doi.org

MCM-41: Iron-modified MCM-41 (Fe-MCM-41) has been identified as a highly active catalyst for the synthesis of campholenic aldehyde, achieving a 66% selectivity at total conversion in toluene (B28343). doria.fi This catalyst can also be successfully regenerated. doria.fi In other studies, 1.4/Fe-MCM-41 showed 73% conversion of alpha-pinene epoxide with a 59% selectivity to campholenic aldehyde. doi.orgresearchgate.net Copper-modified MCM-41 (Cu/MCM-41) has also been explored, demonstrating that increasing solvent polarity decreases the formation of campholenic aldehyde. researchgate.net

SBA-15: Cerium-modified Si-SBA-15 has been used for the selective preparation of trans-carveol. doria.fi Iron- and copper-supported SBA-15 materials have also been evaluated. doi.org While Fe-SBA-15 was active, the selectivity towards desired products was often linked to the metal oxide particle size and the strength and type of acid sites. researchgate.net The wide pore size of these mesoporous materials allows for better diffusion and interaction between the active sites and the reactant molecules. doi.org

| Catalyst | Main Product | Selectivity (%) | Conversion (%) | Reference |

| Fe-MCM-41 | Campholenic Aldehyde | 66 | 100 | doria.fi |

| 1.4/Fe-MCM-41 | Campholenic Aldehyde | 59 | 73 | doi.orgresearchgate.net |

| Ce-Si-MCM-41 | trans-Carveol | 43 | 100 | doria.fi |

| Cu/MCM-41 | Campholenic Aldehyde | up to 82 | - | researchgate.net |

Metal-Modified Carbonaceous Catalysts

Carbonaceous materials derived from biomass have emerged as sustainable supports for catalysts. nih.govbibliotekanauki.pl FeCl3-modified activated carbon from waste orange peel has been successfully used for the solvent-free oxidation of alpha-pinene. nih.govresearchgate.net Under optimized conditions (100 °C, 0.5 wt% catalyst, 120 min), a 40 mol% conversion of alpha-pinene was achieved with a 35 mol% selectivity to alpha-pinene oxide. nih.govresearchgate.net Other valuable products like verbenone (B1202108) and verbenol (B1206271) were also formed. nih.gov Another study using Fe-modified activated carbon from biomass in the autoxidation of alpha-pinene also reported alpha-pinene oxide, verbenone, and verbenol as the main products. bibliotekanauki.pl

| Catalyst | Main Product(s) | Selectivity (%) | Conversion (%) | Conditions | Reference |

| FeCl3-Modified Carbon from Orange Peel | alpha-Pinene oxide | 35 mol% | 40 mol% | 100 °C, 120 min | nih.govresearchgate.net |

| Fe/O_AC (from orange peel) | alpha-Pinene oxide, Verbenone, Verbenol | ~24 mol% (alpha-pinene oxide) | 52 mol% | 100 °C, 3 h | nih.gov |

Oxide-Supported Catalysts

Various metal oxides supported on materials like silica have been investigated for alpha-pinene oxide isomerization. Iron-supported catalysts have been widely studied for producing campholenic aldehyde. doria.fi For instance, Fe-Y-12 achieved 68% selectivity at 78% conversion. doria.fi Cerium-doped SiO2 catalysts have shown high selectivity towards trans-carveol, reaching 73% with quantitative conversion of alpha-pinene oxide. researchgate.net The nature of the support and the introduced metal, along with their acidic properties, are critical for catalytic performance. doria.fi

Homogeneous Catalysis

Homogeneous catalysts, particularly Lewis acids like zinc bromide and zinc chloride, have been traditionally used for the rearrangement of alpha-pinene oxide, achieving selectivities to campholenic aldehyde of up to 85%. doria.fiscispace.com Organometallic complexes also serve as effective homogeneous catalysts. For example, a molybdenum(IV) complex, (η5-indenyl)(η5-cyclopentadienyl)Mo(MeCN)22, in 1,2-dichloroethane (B1671644), yielded 87% campholenic aldehyde within an hour. scispace.com The use of ionic liquids as solvents can further enhance reaction rates, achieving the same yield in just one minute. scispace.com While homogeneous catalysts can be highly active and selective, they often present challenges in separation and recycling. acs.org

Reactor Technologies for Catalytic Conversions (e.g., Spinning Disc Reactor)

To enhance reaction rates, improve selectivity, and enable continuous processing, advanced reactor technologies are being explored. The Spinning Disc Reactor (SDR) is a notable example of process intensification technology applied to the catalytic rearrangement of alpha-pinene oxide. ncl.ac.ukncl.ac.uk

The SDR creates thin, highly sheared liquid films, which significantly improves heat and mass transfer rates. frontiersin.org In the context of alpha-pinene oxide isomerization to campholenic aldehyde, a catalytic SDR using supported zinc triflate (Zn(OTf)2) catalysts has been studied. ncl.ac.ukresearchgate.netcapes.gov.br By immobilizing the catalyst on the reactor surface, a continuous process is achieved, which can enhance reaction rates and selectivity while eliminating catalyst loss. ncl.ac.ukncl.ac.uk Studies have shown that 100% conversion of alpha-pinene oxide can be readily achieved, with selectivity towards campholenic aldehyde reaching up to 82% at 60% conversion, particularly at lower residence times. ncl.ac.uk The SDR has demonstrated the potential to significantly improve process safety and reduce hazardous waste compared to traditional batch processes. ncl.ac.ukncl.ac.uk This technology represents a move towards greener and more efficient chemical manufacturing. ncl.ac.ukrsc.org

| Reactor Technology | Catalyst | Key Findings | Reference |

| Spinning Disc Reactor (SDR) | Supported Zn(OTf)2 | 100% conversion achieved; Selectivity to campholenic aldehyde up to 82%. Enhanced reaction rates and process safety. | ncl.ac.uk |

| Spinning Disc Reactor (SDR) | Immobilised zinc triflate | Continuous mode operation with potential for green chemistry benefits. | researchgate.netcapes.gov.br |

Catalyst Characterization Techniques in Research

The transformation of alpha-pinene oxide into valuable chemical products is highly dependent on the physicochemical properties of the employed catalysts. Researchers utilize a comprehensive suite of characterization techniques to elucidate the structural, textural, and acidic properties of these materials, which in turn govern their catalytic activity and selectivity. These techniques provide critical insights into catalyst morphology, surface area, pore structure, crystalline phases, and the nature of active sites.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy is instrumental in visualizing the surface morphology and topography of catalysts. In the study of alpha-pinene oxide transformations, SEM analysis reveals details about particle size, shape, and aggregation. For instance, in the development of MoO3-modified zeolite BETA catalysts, SEM was used to monitor the surface morphology and, in conjunction with elemental mapping, confirmed the homogeneous distribution of molybdenum on the catalyst surface. mdpi.com Similarly, when preparing kaolinite (B1170537) nanotubes for alpha-pinene oxide isomerization, SEM images showed the formation of plate-like particles characteristic of kaolinite and particles with tubular morphology. rsc.org For phosphonate-functionalized carbon spheres, SEM was employed to determine the morphology and, with Energy Dispersive X-ray (EDX) mapping, to visualize the distribution of phosphorus, oxygen, and carbon. rsc.org

N2 Adsorption

Nitrogen adsorption-desorption analysis is crucial for determining the textural properties of catalysts, such as the specific surface area (SBET), pore volume, and pore size distribution. These parameters are vital as they influence the accessibility of active sites to reactant molecules. For example, in a study of hierarchical beta zeolites, N₂ adsorption isotherms were used to distinguish between micropore and mesopore characteristics. acs.org The isotherms for these materials showed high N₂ uptake at low relative pressures, indicative of micropores, and a hysteresis loop at higher relative pressures, associated with the filling of interparticle mesopores. acs.org Similarly, FeCl3-modified carbonaceous catalysts derived from orange peel were characterized by N₂ adsorption, revealing type I(b) isotherms characteristic of materials with micropores and narrow mesopores. nih.gov The modification of catalysts often leads to changes in these textural properties. For instance, the surface area of sulfated zirconia catalysts was found to increase with higher pre-treatment temperatures. conicet.gov.ar

Below is a table summarizing the textural properties of various catalysts used in alpha-pinene oxide transformations, as determined by N₂ adsorption.

| Catalyst | SBET (m²/g) | Total Pore Volume (cm³/g) | Micropore Volume (cm³/g) | Mesopore Diameter (nm) | Reference |

| Hierarchical Beta Zeolites | |||||

| MZ-1 | 700 | 0.44 | 0.22 | 39 | acs.org |

| MZ-2 | 600 | 0.82 | 0.13 | 36 | acs.org |

| MZ-3 | 640 | 0.58 | 0.19 | 38 | acs.org |

| FeCl₃-Modified Carbon | |||||

| O_Fe3_H₃PO₄ | 533 | 0.27 | - | - | nih.gov |

| O_Fe6_H₃PO₄ | 891 | 0.45 | - | - | nih.gov |

| O_Fe9_H₃PO₄ | 754 | 0.38 | - | - | nih.gov |

| Sulfated Zirconia | |||||

| SZ | 84 | - | - | - | conicet.gov.ar |

| SZ350 | 115 | - | - | - | conicet.gov.ar |

| SZ500 | 130 | - | - | - | conicet.gov.ar |

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is a powerful tool for identifying functional groups and, particularly in catalysis, for characterizing the nature of acid sites. By using probe molecules like pyridine (B92270), it is possible to distinguish between Brønsted acid sites (BAS), which protonate pyridine to form the pyridinium (B92312) ion (band at ~1545 cm⁻¹), and Lewis acid sites (LAS), which accept an electron pair from pyridine (band at ~1450 cm⁻¹). rsc.orgiyte.edu.tr The relative concentration of these sites is critical, as Brønsted acidity often favors the formation of monocyclic products, while Lewis acidity can be beneficial for producing bicyclic compounds. iyte.edu.tr In studies of hierarchical beta zeolites and acid-treated kaolinite nanotubes, FTIR with pyridine adsorption was used to quantify the concentrations of both BAS and LAS. rsc.orgacs.org For natural clays (B1170129) used in α-pinene hydration, FTIR confirmed that acid treatment increased the number of Brønsted acid centers, enhancing catalytic activity. conicet.gov.ar

X-ray Absorption Spectroscopy (XAS)

XAS is a technique specific to individual elements, providing detailed information about the local atomic structure and electronic state of a specific element within a catalyst. polymtl.ca It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES is sensitive to the oxidation state and coordination geometry of the absorbing atom, while EXAFS provides information on the coordination number and distances to neighboring atoms. polymtl.cadal.ca In the context of alpha-pinene oxide transformations, XAS is invaluable for characterizing metal-doped catalysts. For instance, it has been used to study iron-modified zeolite catalysts to understand the state of the iron species, which are considered the active sites. researchgate.net For vanadium-based catalysts, solution V K-edge XANES can reveal the oxidation state of vanadium species formed in the presence of an Al cocatalyst. mdpi.com

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements on the surface of a catalyst. wikipedia.org This is particularly important because catalysis is a surface phenomenon. In research on catalysts for alpha-pinene oxide, XPS has been used to confirm the presence and oxidation state of incorporated metals. For example, in CuAPO-5 catalysts, XPS analysis showed that copper was present in its divalent (Cu²⁺) state. mdpi.com For FeCl3-modified carbonaceous catalysts, XPS was used to determine the surface atomic concentration of carbon, oxygen, iron, and phosphorus. nih.gov The technique can also detect changes during the catalytic process; for instance, in situ XPS can show the oxidation of metallic species during electrochemical reactions. polymtl.ca

Nuclear Magnetic Resonance (NMR)

Solid-state NMR spectroscopy is a powerful, non-destructive technique for investigating the local structure of catalysts. pku.edu.cn Different nuclei can be probed to provide specific information. For zeolite catalysts, ²⁹Si and ²⁷Al Magic Angle Spinning (MAS) NMR are used to study the framework structure and the coordination of aluminum atoms. researchgate.netresearchgate.net The acidity of catalysts can be explored using probe molecules with NMR-active nuclei, such as ³¹P in trimethylphosphine. pku.edu.cn In the development of phosphonate-functionalized carbon spheres for trans-carveol synthesis, solid-state ³¹P and ¹³C NMR were used to confirm the presence of phosphonate (B1237965) groups. rsc.org In situ solid-state NMR can even monitor the evolution of reactants, intermediates, and products directly on the catalyst surface during a reaction. pku.edu.cn

X-ray Diffraction (XRD)

XRD is the primary technique for identifying the crystalline phases within a catalytic material. It is used to confirm the successful synthesis of a desired crystal structure, such as that of zeolites or mesoporous materials like MCM-41. conicet.gov.arresearchgate.net For MoO₃-modified zeolite BETA, XRD patterns confirmed that the zeolite's crystal structure was maintained after impregnation with molybdenum, and also showed the presence of crystalline MoO₃ phases. mdpi.com In studies of Ti₃C₂ MXenes, XRD was used to examine the crystallographic structure and the spacing between the material's nanosheets. nih.gov For clinoptilolite samples used in α-pinene oxidation, XRD patterns showed the characteristic peaks of the clinoptilolite structure, confirming the material's identity. mdpi.com

Biotransformation and Enzymatic Studies of Alpha Pinene Oxide

Microbial Degradation Pathways of Alpha-Pinene (B124742) Oxide

The biotransformation of alpha-pinene oxide is a critical step in the microbial degradation of alpha-pinene, a major component of turpentine. Various microorganisms, including bacteria and fungi, have evolved distinct pathways to metabolize this epoxide, often leading to the formation of commercially valuable compounds.

Bacterial Metabolism (e.g., Nocardia sp., Pseudomonas sp.)

In several bacterial species, alpha-pinene oxide serves as a key intermediate in the catabolism of alpha-pinene. nih.gov The primary metabolic route involves the cleavage of the epoxide ring system.

Nocardia sp. strain P18.3, isolated from soil, demonstrates a well-studied pathway for alpha-pinene degradation. nih.gov In this bacterium, alpha-pinene is first converted to alpha-pinene oxide. Subsequently, cell extracts of Nocardia sp. P18.3 rapidly catalyze the decyclization of alpha-pinene oxide into cis-2-methyl-5-isopropylhexa-2,5-dienal, also known as isonovalal. nih.govnih.govasm.org This conversion is carried out by the enzyme alpha-pinene oxide lyase and occurs without the need for any added cofactors like NADH or NADPH. nih.gov The resulting aldehyde can be further oxidized to its corresponding acid by an NAD-dependent aldehyde dehydrogenase. nih.gov

Various Pseudomonas strains also metabolize alpha-pinene oxide through a similar ring-cleavage mechanism. Pseudomonas rhodesiae (CIP 107491) and Pseudomonas fluorescens (NCIMB 11671) can utilize alpha-pinene as their sole carbon source. mdpi.comfrontiersin.org The degradation pathway in these organisms involves an initial oxidation of alpha-pinene to alpha-pinene oxide by an NADH-dependent oxygenase, followed by the cleavage of the epoxide by alpha-pinene oxide lyase to yield isonovalal. mdpi.comfrontiersin.org This aldehyde is then typically isomerized to novalal. frontiersin.org The alpha-pinene oxide lyase enzyme has been identified and studied in several Pseudomonas species, confirming this degradation route. nih.govunej.ac.id

| Bacterial Strain | Key Enzyme | Primary Product from alpha-Pinene Oxide | Reference |

| Nocardia sp. P18.3 | alpha-Pinene oxide lyase | cis-2-methyl-5-isopropylhexa-2,5-dienal (isonovalal) | nih.govnih.govasm.org |

| Pseudomonas rhodesiae CIP 107491 | alpha-Pinene oxide lyase | cis-2-methyl-5-isopropylhexa-2,5-dienal (isonovalal) | mdpi.comfrontiersin.orgnih.gov |

| Pseudomonas fluorescens NCIMB 11671 | alpha-Pinene oxide lyase | isonovalal | mdpi.comfrontiersin.org |

Fungal Biotransformations

Fungi employ different strategies for the biotransformation of alpha-pinene and its oxide, often leading to products of significant interest to the flavor and fragrance industries. Instead of ring cleavage, fungal pathways frequently involve rearrangements and hydroxylations.

The cold-adapted fungus Chrysosporium pannorum has been identified as an effective biocatalyst for the oxidation of alpha-pinene, producing verbenol (B1206271) and verbenone (B1202108) as the main products. nih.gov While this transformation starts from alpha-pinene, the formation of these products often proceeds through an alpha-pinene oxide intermediate which then undergoes rearrangement. mdpi.com

Other fungi, such as the white-rot fungi Ceriporia sp. and Stereum hirsutum, also transform alpha-pinene into valuable oxygenated monoterpenoids. nih.gov Stereum hirsutum converts (-)-alpha-pinene (B32076) primarily into verbenone, with myrtenol, camphor, and isopinocarveol (B12787810) as minor products. nih.gov Ceriporia sp. transforms it into the monocyclic alcohol α-terpineol. nih.gov These transformations highlight the diverse enzymatic machinery in fungi capable of acting on the pinene skeleton, where alpha-pinene oxide is a plausible, though not always explicitly stated, intermediate that can be rearranged to compounds like verbenol. mdpi.com

| Fungal Strain | Substrate | Major Biotransformation Products | Reference |

| Chrysosporium pannorum | alpha-pinene | verbenol, verbenone | nih.gov |

| Stereum hirsutum | (-)-alpha-pinene | verbenone, myrtenol, camphor, isopinocarveol | nih.gov |

| Ceriporia sp. | (-)-alpha-pinene | α-terpineol | nih.gov |

Alpha-Pinene Oxide Lyase (APOL)

Alpha-pinene oxide lyase (APOL), also known as alpha-pinene-oxide decyclase, is the key enzyme responsible for the ring-opening of alpha-pinene oxide in the bacterial degradation pathway. nih.govwikipedia.org It belongs to the family of isomerases, specifically the class of intramolecular lyases. wikipedia.org

Enzyme Purification and Characterization

The alpha-pinene oxide lyase has been successfully purified to homogeneity and characterized from Nocardia sp. strain P18.3. nih.govasm.org The enzyme is induced by growth on alpha-pinene and can constitute a significant portion (6-7%) of the soluble protein in cell extracts. nih.govasm.org

Characterization studies revealed that the native enzyme from Nocardia has an apparent molecular weight of approximately 50,000 Da. nih.govasm.org It is a heterodimer, composed of two dissimilar subunits with molecular weights of 17,000 and 22,000 Da. nih.govasm.org A key feature of this enzyme is its lack of any prosthetic groups or requirement for cofactors for its activity. nih.govasm.org It exhibits a broad pH range for activity and is inhibited by sulfhydryl-reactive compounds and other terpene epoxides. nih.govasm.org The enzyme from Pseudomonas species has been estimated to have a slightly smaller molecular weight, around 43-44 kDa. unej.ac.id

| Property | Nocardia sp. P18.3 APOL | Reference |

| Native Molecular Weight | ~50,000 Da | nih.govasm.org |

| Subunit Composition | Heterodimer (17 kDa and 22 kDa) | nih.govasm.org |

| Cofactor Requirement | None | nih.govasm.org |

| Km for alpha-pinene oxide | 9 µM | nih.govasm.org |

| Turnover Number | 15,000 | nih.govasm.org |

Gene Cloning and Heterologous Expression

The gene encoding alpha-pinene oxide lyase (Prα-POL) remained unidentified for a long time. unej.ac.id Recently, the gene from Pseudomonas rhodesiae CIP 107491 was successfully identified, cloned, and sequenced. nih.govresearchgate.net The gene consists of a 609-base-pair open reading frame that encodes a protein of 202 amino acids. nih.gov The resulting protein has a calculated molecular weight of 23.7 kDa and a theoretical isoelectric point (pI) of 5.23. nih.gov

Following its identification, the Prα-POL gene was heterologously expressed in Escherichia coli. nih.govresearchgate.net This was a significant step, as the recombinant E. coli strain was able to produce the target product, isonovalal, at a rate approximately 40 times higher per gram of biomass than the native P. rhodesiae strain. nih.gov Further optimization using the recombinant E. coli in a two-phase system led to the production of even higher titers of isonovalal, demonstrating the potential of heterologous expression for industrial applications. researchgate.net

Enzymatic Reaction Mechanisms and Kinetics

The reaction catalyzed by alpha-pinene oxide lyase is a concerted decyclization, where both rings of the bicyclic epoxide structure are cleaved simultaneously to form an acyclic aldehyde. nih.govasm.orgontosight.ai The proposed mechanism suggests that the reaction is initiated by the donation of a proton from the enzyme's catalytic center to the oxygen atom of the epoxide ring. nih.govasm.org This protonation destabilizes the molecule, leading to the concerted cleavage of the carbon-carbon bonds. nih.govasm.org

The enzyme from Nocardia sp. P18.3 displays Michaelis-Menten kinetics with a high affinity for its substrate, alpha-pinene oxide, evidenced by a low Km value of 9 µM. nih.govasm.org It also has a very high turnover number of 15,000, indicating a highly efficient catalytic process. nih.govasm.org However, a notable characteristic of the enzyme is its inactivation during catalysis in vitro. nih.govasm.org It is hypothesized that a reactive cationic intermediate formed during the reaction may be responsible for this inactivation. nih.govasm.orgchemfaces.com

Substrate Specificity and Inhibition Studies

The enzymes involved in the biotransformation of alpha-pinene oxide exhibit a notable degree of substrate specificity and are subject to inhibition by various compounds. Understanding these characteristics is crucial for optimizing biocatalytic processes.

Substrate Specificity:

The substrate range of enzymes acting on alpha-pinene oxide can be narrow. For instance, limonene-1,2-epoxide (B132270) hydrolase from Rhodococcus erythropolis DCL14, which is involved in monoterpene degradation, shows very low activity (less than 0.25%) with (-)-α-pinene oxide compared to its preferred substrate, (+)-limonene-1,2-epoxide. asm.orgnih.gov This enzyme demonstrates a preference for specific epoxide substrates, with significant activity only observed for limonene-1,2-epoxide, 1-methylcyclohexene oxide, cyclohexene (B86901) oxide, and indene (B144670) oxide. asm.orgnih.gov

Similarly, studies on α-pinene-grown cells of Nocardia sp. strain P18.3 revealed that the cells readily oxidized alpha-pinene and alpha-pinene oxide but not other tested terpenes at a significant rate. nih.gov This suggests that the enzymatic machinery induced by alpha-pinene is highly specific to it and its immediate derivatives. The α-pinene oxide lyase from Nocardia sp. P18.3, responsible for cleaving the epoxide ring, also demonstrates this specificity. nih.gov

In contrast, some fungal biocatalysts, like the freeze-dried mycelium of Cladosporium cladosporioides 01, have shown broader substrate specificity, efficiently converting a range of linear and cyclic monoterpenes, including α-pinene, to their respective epoxides. wur.nl

Inhibition Studies:

The biotransformation of alpha-pinene oxide is often hampered by inhibition. Product inhibition is a significant issue in the production of isonovalal from alpha-pinene oxide. hmdb.ca The enzyme α-pinene oxide lyase, crucial for this conversion, is susceptible to inactivation during catalysis. nih.gov This inactivation is thought to be caused by a reactive cationic intermediate formed during the reaction. nih.gov

Inhibition of α-pinene oxide lyase from Nocardia sp. P18.3 has been observed with several compounds:

Sulfhydryl reactive compounds: These compounds can interact with essential amino acid residues in the enzyme's active site. nih.gov

Terpene epoxides: Other epoxides can act as competitive or non-competitive inhibitors. nih.gov

Pinane (B1207555) derivatives: Specifically, those with substituent groups at the third carbon atom have been shown to be inhibitory. nih.gov

Furthermore, the substrate itself, alpha-pinene, and its epoxide can be toxic to the microbial cells used as biocatalysts, which can limit the efficiency of the biotransformation process. hmdb.cadiva-portal.org For example, alpha-pinene oxide can inhibit the growth of Pseudomonas putida at concentrations above 0.2% (v/v). diva-portal.org

Table 1: Substrate Specificity of Limonene-1,2-Epoxide Hydrolase from Rhodococcus erythropolis DCL14

| Substrate | Relative Activity (%) |

| (+)-Limonene-1,2-epoxide | 100 |

| (-)-α-Pinene oxide | < 0.25 |

| Cyclopentene oxide | < 0.25 |

| Cyclooctene oxide | < 0.25 |

| Styrene oxide | < 0.25 |

Biocatalytic Production of Specific Alpha-Pinene Oxide Derivatives (e.g., Isonovalal)

The biocatalytic conversion of alpha-pinene oxide to its derivatives, particularly the fragrance compound isonovalal (cis-2-methyl-5-isopropylhexa-2,5-dienal), has been a subject of significant research. hmdb.casrce.hr This process typically utilizes whole microbial cells or their enzymes.

Key Microorganisms and Enzymes:

Several bacterial strains have been identified for their ability to produce isonovalal from alpha-pinene oxide. Notable among these are:

Pseudomonas fluorescens NCIMB 11671: This was one of the initial strains identified for this biotransformation. hmdb.catandfonline.com

Pseudomonas rhodesiae PF1 (CIP 107491): This strain has been shown to be highly efficient in producing isonovalal. srce.hrtandfonline.com

Nocardia sp. P18.3: This strain also possesses the pathway for converting alpha-pinene oxide to isonovalal. nih.govmdpi.com

The key enzyme in this process is alpha-pinene oxide lyase , which catalyzes the cleavage of both rings of the alpha-pinene oxide molecule in a concerted reaction that does not require any cofactors. nih.govsrce.hrresearchgate.net

Process Conditions and Yields:

Significant efforts have been made to optimize the production of isonovalal. A major challenge is the hydrophobicity and potential toxicity of alpha-pinene oxide to the biocatalyst. hmdb.ca To overcome this, two-phase systems, typically using an organic solvent like hexadecane, have been employed. srce.hrtandfonline.com

Key findings from production studies include:

Using resting cells of P. fluorescens NCIMB 11671, isonovalal was successfully produced. hmdb.ca

With P. rhodesiae PF1, a remarkable yield of approximately 60 g/L of isonovalal in the organic solvent was achieved in just 2.5 hours. tandfonline.com

Further optimization using permeabilized cells of P. rhodesiae CIP 107491 in a water-organic solvent biphasic medium led to the recovery of up to 400 g/L of isonovalal. researchgate.netresearchgate.net

Heterologous expression of the alpha-pinene oxide lyase gene from P. rhodesiae in Escherichia coli has shown even higher production titers, reaching 540 g/L of isonovalal. researchgate.net

The use of frozen and thawed cells has also been shown to be effective, with frozen cells of P. rhodesiae PF1 yielding 60 g/L of isonovalal, compared to 10 g/L from fresh cells under similar conditions. researchgate.net

Downstream Products:

In some biotransformation setups, isonovalal can be further metabolized. For instance, in cultures of P. rhodesiae CIP 107491, isonovalal can be oxidized to form novalic and isonovalic acids. researchgate.net

Table 2: Isonovalal Production from Alpha-Pinene Oxide using Different Biocatalysts

| Biocatalyst | System | Isonovalal Yield | Reference |

| Pseudomonas rhodesiae PF1 | Two-phase (water/hexadecane) | ~60 g/L (organic phase) | tandfonline.com |

| Pseudomonas rhodesiae CIP 107491 (permeabilized cells) | Two-phase (water/organic) | Up to 400 g/L | researchgate.netresearchgate.net |

| Recombinant E. coli (expressing Prα-POL) | Fed-batch biotransformation | 540 g/L | researchgate.net |

Advanced Analytical Methodologies for Alpha Pinene Oxide Research

Chromatographic Techniques

Chromatographic methods are fundamental in separating alpha-pinene (B124742) oxide from complex mixtures, enabling its precise analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary tool for both the qualitative and quantitative analysis of alpha-pinene oxide. nih.gov In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the chromatography column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for identification.

For alpha-pinene oxide, the ions monitored are typically m/z 109, while an internal standard like (+)-limonene oxide might be monitored at m/z 94. taylorandfrancis.comrti.org The retention time, the time it takes for the compound to pass through the column, is also a key identifier. taylorandfrancis.com GC-MS methods have been successfully validated for quantifying alpha-pinene oxide in various biological matrices, such as rodent blood and mammary tissue, with a validated concentration range of 5.00 to 250 ng/mL. rti.orgnih.gov These methods demonstrate good linearity, accuracy, and precision, with a limit of detection around 1.07 ng/mL. rti.orgnih.gov The identity of alpha-pinene oxide can be confirmed by comparing its mass spectrum and retention time to that of a known standard. nih.gov

Table 1: GC-MS Parameters for Alpha-Pinene Oxide Analysis

| Parameter | Value |

|---|---|

| Column | Agilent DB-5MS (30 m × 0.25 mm, 0.25-µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min |

| Oven Program | 40°C (5 min), ramp to 140°C at 5°C/min, then to 300°C at 20°C/min (hold 5 min) |

| Injector Temperature | 200°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Monitored Ions | m/z 109 (alpha-pinene oxide), m/z 94 (internal standard) |

Data sourced from Fernando et al. (2021) and other studies. taylorandfrancis.comrti.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing complex mixtures containing alpha-pinene oxide and its reaction products, especially those that are less volatile or thermally labile. researchgate.net In LC-MS, the sample is dissolved in a liquid solvent and pumped through a column packed with a solid adsorbent material. Different components of the mixture travel at different rates, leading to their separation. The separated components are then introduced into the mass spectrometer for detection and identification.

LC-MS has been instrumental in studying the atmospheric oxidation of alpha-pinene, identifying a wide range of products in aerosol particles. researchgate.net Various ionization techniques can be employed, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), in both positive and negative modes to detect a broad spectrum of compounds. researchgate.net For instance, in the analysis of alpha-pinene oxidation products, LC-MS can identify major products like cis-pinic acid and cis-pinonic acid, alongside numerous other compounds. researchgate.net The technique is also valuable for monitoring the clearance of alpha-pinene oxide in metabolic studies. nih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques provide detailed information about the molecular structure and bonding of alpha-pinene oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of alpha-pinene oxide. rsc.org It is based on the absorption of electromagnetic radiation by atomic nuclei in a magnetic field. Both ¹H and ¹³C NMR are used to provide a detailed map of the carbon and hydrogen atoms within the molecule.

In the ¹H NMR spectrum of alpha-pinene oxide, characteristic signals for the methyl groups appear as singlets, while other protons in the bicyclic ring system show more complex splitting patterns (multiplets). rsc.org For example, the ¹H NMR spectrum in CDCl₃ shows three singlets for the methyl protons at δ 0.94, 1.29, and 1.35 ppm, and a multiplet for the proton on the epoxide ring at δ 3.07 ppm. rsc.org ¹³C NMR provides information on the different carbon environments. copernicus.org By comparing the NMR data of alpha-pinene oxide to its precursors or reaction products, such as trans-sobrerol (B1195627), structural transformations can be accurately tracked. copernicus.orgoberlin.edu

Table 2: Representative ¹H NMR Chemical Shifts for Alpha-Pinene Oxide

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| 3 x CH₃ | 0.94, 1.29, 1.35 | Singlet (s) |

| 2CH₂ and 2CH | 1.60–2.03 | Multiplet (m) |

| CHOC | 3.07 | Multiplet (m) |

Solvent: CDCl₃. Data sourced from supporting information of a PCCP journal article. rsc.org

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser.

The IR spectrum of alpha-pinene oxide shows characteristic absorption bands corresponding to C-H stretching, C-O stretching of the epoxide ring, and other vibrations of the carbon skeleton. jocpr.com These spectra can be used to confirm the structure of synthesized alpha-pinene oxide and its polymers. jocpr.com Raman spectroscopy provides complementary information and has been used in conjunction with theoretical calculations, like Density Functional Theory (DFT), to study the vibrational properties of alpha-pinene oxide. researchgate.net Raman Optical Activity (ROA), a chiral-sensitive technique, has also been employed to investigate the stereochemistry of alpha-pinene oxide and its reactions. researchgate.net

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Catalyst Analysis

In the synthesis of alpha-pinene oxide, catalysts play a crucial role. X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful surface-sensitive techniques used to characterize these catalysts. researchgate.net

XPS provides information on the elemental composition and, more importantly, the oxidation states of the elements on the catalyst surface. semanticscholar.org This is achieved by irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. mdpi.com For instance, in iron-modified catalysts used for alpha-pinene oxide isomerization, XPS can determine the chemical state of iron, which is critical for its catalytic activity. researchgate.net The binding energy of the core-level electrons is sensitive to the chemical environment, allowing for the differentiation between different oxidation states (e.g., Fe²⁺, Fe³⁺). semanticscholar.org

XAS, often performed at synchrotron facilities, provides information about the local atomic and electronic structure of a specific element within the catalyst. stolichem.commdpi.com It can determine the oxidation state, coordination number, and bond distances of the absorbing atom. stolichem.com This technique is particularly valuable for in-situ studies, allowing researchers to monitor changes in the catalyst's structure under actual reaction conditions. stolichem.com For example, XAS can be used to study the coordination environment of the active metal sites in catalysts used for the epoxidation of alpha-pinene. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| alpha-Pinene-oxide |

| (+)-limonene oxide |

| cis-pinic acid |

| cis-pinonic acid |

| trans-sobrerol |

| Iron |

| Fe²⁺ |

Derivatization Strategies for Enhanced Analysis